JNJ-5207787

Descripción general

Descripción

JNJ-5207787 es un antagonista no peptídico y selectivo del receptor Y2 de neuropéptido Y. Es conocido por su capacidad de penetrar la barrera hematoencefálica e inhibir la unión del péptido YY con alta selectividad para el receptor Y2 sobre otros receptores de neuropéptido Y .

Aplicaciones Científicas De Investigación

JNJ-5207787 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto de herramienta para estudiar el receptor Y2 de neuropéptido Y y sus interacciones con otras moléculas.

Biología: Emplead en estudios para comprender el papel de los receptores Y2 de neuropéptido Y en varios procesos biológicos, incluida la regulación del apetito y la respuesta al estrés.

Medicina: Investigado por sus posibles aplicaciones terapéuticas en afecciones como la obesidad, la ansiedad y la epilepsia debido a su capacidad para modular la señalización del neuropéptido Y.

Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a los receptores de neuropéptido Y

Mecanismo De Acción

JNJ-5207787 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor Y2 de neuropéptido Y. Este receptor está involucrado en varios procesos fisiológicos, incluida la regulación del apetito, la ansiedad y la respuesta al estrés. Al bloquear la unión del péptido YY al receptor Y2, this compound modula las vías de señalización asociadas con estos procesos .

Análisis Bioquímico

Biochemical Properties

JNJ-5207787 is known for its high selectivity and affinity for the neuropeptide Y receptor Y2 (NPY2R). It inhibits the binding of peptide YY (PYY) to the NPY2R with a pIC50 of 7.0 for the human receptor and 7.1 for the rat receptor . This compound displays over 100-fold selectivity for NPY2R over other NPY receptors, such as Y1, Y4, and Y5 . The interaction between this compound and NPY2R involves the blocking of peptide YY binding, which in turn affects various downstream signaling pathways.

Cellular Effects

This compound has been shown to influence several cellular processes by antagonizing the NPY2R. In vitro studies have demonstrated that this compound inhibits PYY-stimulated [^35S]GTPγS binding to basal levels . This inhibition affects cell signaling pathways associated with the NPY2R, leading to changes in cellular metabolism and gene expression. Additionally, this compound has been observed to penetrate the blood-brain barrier and occupy Y2 receptor binding sites in various brain regions, including the hypothalamus, hippocampus, and amygdala .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the NPY2R, where it acts as a competitive antagonist. By inhibiting the binding of peptide YY to the receptor, this compound prevents the activation of downstream signaling pathways that are typically mediated by the NPY2R . This inhibition can lead to reduced activity of G-protein coupled receptor (GPCR) signaling, affecting various physiological processes such as appetite regulation, anxiety, and stress response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has been shown to be stable under standard storage conditions, with a shelf life of up to four years . In in vivo studies, this compound has demonstrated sustained receptor occupancy and biological activity over time. For example, in rat models, the compound was found to occupy up to 50% of Y2 receptor binding sites in the hypothalamus after intraperitoneal administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rats, a dosage of 30 mg/kg administered intraperitoneally resulted in significant brain penetration and receptor occupancy . Higher doses have been associated with increased receptor occupancy and more pronounced biological effects. The compound has also been shown to induce adverse effects at high doses, such as increased seizure activity in certain experimental models .

Metabolic Pathways

This compound is involved in metabolic pathways associated with the NPY2R. By antagonizing this receptor, the compound can influence metabolic processes regulated by neuropeptide Y, such as energy balance, food intake, and glucose metabolism . The interaction with NPY2R can lead to changes in metabolic flux and alterations in the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through its interaction with the NPY2R. The compound has been shown to penetrate the blood-brain barrier and localize to specific brain regions where the NPY2R is expressed . This distribution is facilitated by the compound’s ability to bind selectively to the receptor, allowing it to accumulate in target tissues.

Subcellular Localization

The subcellular localization of this compound is primarily associated with its binding to the NPY2R on the cell surface. This interaction can influence the receptor’s activity and function, leading to changes in downstream signaling pathways. Additionally, the compound may undergo post-translational modifications that affect its localization and activity within specific cellular compartments .

Métodos De Preparación

La síntesis de JNJ-5207787 implica múltiples pasos, comenzando con la preparación de intermediarios claveEl producto final se obtiene a través de una serie de reacciones de acoplamiento y pasos de purificación . Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente siguen rutas sintéticas similares con optimizaciones para la producción a gran escala.

Análisis De Reacciones Químicas

JNJ-5207787 se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: This compound puede sufrir reacciones de sustitución, particularmente en los anillos de indol y piperidina, para formar varios análogos

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Comparación Con Compuestos Similares

JNJ-5207787 es único en su alta selectividad para el receptor Y2 de neuropéptido Y y su capacidad de penetrar la barrera hematoencefálica. Los compuestos similares incluyen:

JNJ-31020028: Otro antagonista selectivo del receptor Y2 con mayor afinidad y potencia en comparación con this compound.

Estos compuestos resaltan la singularidad de this compound en términos de su selectividad y capacidad de penetración en el cerebro.

Propiedades

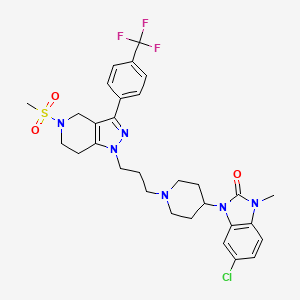

IUPAC Name |

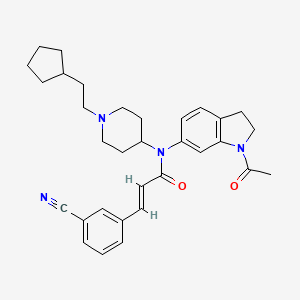

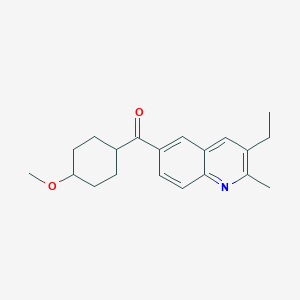

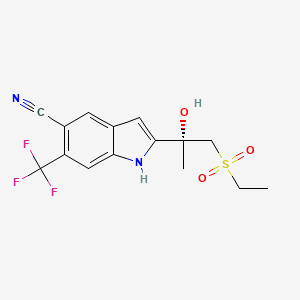

(E)-N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N4O2/c1-24(37)35-20-14-28-10-11-30(22-31(28)35)36(32(38)12-9-26-7-4-8-27(21-26)23-33)29-15-18-34(19-16-29)17-13-25-5-2-3-6-25/h4,7-12,21-22,25,29H,2-3,5-6,13-20H2,1H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEJCLDJIFTPPH-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)N(C3CCN(CC3)CCC4CCCC4)C(=O)C=CC5=CC(=CC=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)N(C3CCN(CC3)CCC4CCCC4)C(=O)/C=C/C5=CC(=CC=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438082 | |

| Record name | JNJ-5207787 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683746-68-1 | |

| Record name | N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-(1-(2-cyclopentyl-ethyl)-piperidin-4yl)acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0683746681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-5207787 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JNJ-5207787 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW44B6FA0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for JNJ-5207787?

A: this compound acts as a potent and selective antagonist of the neuropeptide Y Y2 receptor (Y2). [, , ] This means it binds to the Y2 receptor and blocks the binding of its natural ligands, such as neuropeptide Y (NPY) and peptide YY (PYY), thereby inhibiting their downstream effects. [, , ]

Q2: How selective is this compound for the Y2 receptor compared to other NPY receptor subtypes?

A: this compound demonstrates high selectivity for the Y2 receptor. In radioligand binding assays, it showed over 100-fold selectivity for the Y2 receptor over other NPY receptor subtypes, including Y1, Y4, and Y5. [, , ] This selectivity was further confirmed through in vitro receptor autoradiography in rat brain tissue sections. [, , ]

Q3: What evidence supports the antagonist activity of this compound on Y2 receptors?

A: The antagonist activity of this compound was demonstrated through its ability to inhibit PYY-stimulated guanosine 5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding in KAN-Ts cells, which endogenously express Y2 receptors. [, ] This inhibition was further confirmed through autoradiography in rat brain sections, where this compound effectively blocked PYY-stimulated [35S]GTPγS binding in brain regions known to express Y2 receptors, such as the hypothalamus, hippocampus, and substantia nigra. [, ]

Q4: Does this compound effectively penetrate the brain after systemic administration?

A: Yes, following intraperitoneal administration in rats (30 mg/kg), this compound demonstrated good brain penetration, reaching a Cmax of 1351 ± 153 ng/ml at 30 minutes post-administration. [, ] Ex vivo receptor autoradiography further confirmed the compound's ability to occupy Y2 receptor binding sites in the brain after systemic administration. [, ]

Q5: What is the significance of this compound in epilepsy research?

A: Research suggests that epileptic seizures induce overexpression of NPY, which might contribute to epileptic tolerance. [] A study using a mouse model of spontaneous recurrent seizures (SRS) found that this compound, when co-administered with a low dose of pentylenetetrazol (PTZ), significantly increased the number of seizures in epileptic mice. [] This suggests that blocking Y2 receptors with this compound might interfere with the protective effect of seizure-induced NPY overexpression, highlighting the potential role of Y2 receptors in modulating seizure susceptibility. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine](/img/structure/B1673001.png)

![5-bromo-18-methoxy-10-methyl-16-oxa-2,10,21,23-tetrazatetracyclo[15.6.2.03,8.020,24]pentacosa-1(23),3(8),4,6,17,19,21,24-octaene](/img/structure/B1673007.png)